NSC-658497 is a small molecule identified as an inhibitor of the Son of Sevenless 1 (SOS1) protein, which functions as a guanine nucleotide exchange factor for RAS proteins. This compound has garnered attention due to its potential therapeutic applications in treating cancers associated with RAS mutations, such as pancreatic, lung, and colon cancers. The compound has demonstrated efficacy in inhibiting RAS signaling pathways, which are often dysregulated in cancerous cells.
NSC-658497 is part of a broader research initiative aimed at targeting the small GTPase superfamily through their regulatory proteins. It was identified through a combination of biochemical assays and virtual screening methods designed to discover compounds that can effectively inhibit SOS1 activity. The compound was characterized by its binding affinity to SOS1 and its ability to disrupt RAS signaling.
NSC-658497 falls under the category of small-molecule inhibitors specifically targeting the SOS1 protein. It is classified as a heterocyclic compound, featuring a complex structure that allows it to interact with the protein's active site.
The synthesis of NSC-658497 involves several steps that typically include:
The molecular structure of NSC-658497 can be described by its unique arrangement of atoms, which includes:
The chemical formula for NSC-658497 is CHNO, with a molecular weight of approximately 255.30 g/mol. Its three-dimensional structure can be modeled using computational chemistry software to predict binding interactions with target proteins.
NSC-658497 participates in several chemical reactions relevant to its function:
The binding affinity of NSC-658497 for SOS1 has been quantified using techniques such as microscale thermophoresis and surface plasmon resonance, providing insights into its potency as an inhibitor.
NSC-658497 acts by directly binding to the SOS1 protein, specifically at regions critical for its interaction with RAS proteins. This inhibition leads to:
Experimental studies have shown that NSC-658497 can inhibit RAS-mediated signaling in vitro, demonstrating an IC value indicative of its effectiveness at low concentrations .
NSC-658497 exhibits several notable physical properties:
The chemical properties include:
NSC-658497 is primarily utilized in research settings focused on cancer biology and drug discovery. Its applications include:
Ras GTPases (H-, N-, and K-Ras) are pivotal molecular switches governing intracellular signaling pathways that regulate cell proliferation, differentiation, and survival. These GTPases cycle between active GTP-bound and inactive GDP-bound states. Dysregulation of this cycle, frequently caused by gain-of-function mutations or overexpression in upstream receptors (e.g., EGFR), leads to constitutively active Ras signaling. This hyperactivity is implicated in ~30% of all human cancers, including pancreatic, lung, colorectal, and prostate malignancies, as well as developmental disorders ("Rasopathies") such as Noonan syndrome [1] [4] [7]. The persistent activation of downstream effectors like ERK (MAPK pathway) and AKT (PI3K pathway) drives uncontrolled cell growth and tumorigenesis, making Ras a high-priority therapeutic target.
Son of Sevenless 1 (SOS1) is a ubiquitously expressed, multi-domain Ras-specific guanine nucleotide exchange factor (GEF) that acts as a critical nodal point in receptor tyrosine kinase (RTK) signaling. Structurally, SOS1 contains a catalytic module composed of a Ras exchanger motif (REM) domain and a Cdc25 homology domain. This module harbors two distinct Ras-binding sites:
Traditional therapeutic strategies targeting Ras or its downstream effectors (e.g., Raf, MEK) have faced challenges due to compensatory pathway activation, toxicity, and limited efficacy against mutant Ras isoforms. SOS1 presents a compelling alternative target because:
NSC-658497 emerged from a rational drug design approach aimed at disrupting the SOS1-Ras interaction at the catalytic site. Utilizing virtual screening of the NCI/DTP chemical library (~118,500 compounds) against the SOS1-Ras complex crystal structure (PDB: 1XD2), coupled with experimental validation, NSC-658497 was identified as a lead inhibitor. It specifically binds SOS1’s catalytic pocket, competitively inhibits Ras binding, and blocks SOS1’s guanine nucleotide exchange factor (GEF) activity [2] [4] [10]. This represented a pioneering proof-of-concept for targeting Ras activation via GEF inhibition.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7